molecular formula C15H13ClO4 B1669213 Clofop CAS No. 26129-32-8

Clofop

Cat. No. B1669213
CAS RN: 26129-32-8
M. Wt: 292.71 g/mol
InChI Key: BSFAVVHPEZCASB-UHFFFAOYSA-N
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Description

Clofop is a compound with the molecular formula C15H13ClO4 . It was previously used as a post-emergence herbicide . The IUPAC name for Clofop is 2-[4-(4-chlorophenoxy)phenoxy]propanoic acid .


Molecular Structure Analysis

The molecular weight of Clofop is 292.71 g/mol . The InChI representation is InChI=1S/C15H13ClO4/c1-10(15(17)18)19-12-6-8-14(9-7-12)20-13-4-2-11(16)3-5-13/h2-10H,1H3,(H,17,18) . The canonical SMILES representation is CC(C(=O)O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl .


Physical And Chemical Properties Analysis

Clofop has a molecular weight of 292.71 g/mol . The computed XLogP3 is 3.8 , which gives an indication of its hydrophilicity or hydrophobicity.

Scientific Research Applications

Chemical-looping Combustion for CO2 Separation

Chemical-looping combustion (CLC) is a promising technology for fossil fuel combustion that allows for inherent CO2 separations without dilution by flue gases, primarily nitrogen. This method, which leverages solid oxygen carriers for efficient oxygen supply, offers a pathway to circumvent the major costs associated with CO2 capture and reduces NOx formation. The review by Mohammad. M. Hossain and H. Lasa highlights advancements in CLC technologies, including the development of efficient oxygen carriers and the design of reactor systems for commercial scale-up prospects (Hossain & Lasa, 2008).

Synoptic Climatology and General Circulation Models

Research in synoptic climatology, especially its application to General Circulation Models (GCMs), has been pivotal in understanding weather pattern frequencies, precipitation estimates, and extreme event likelihoods. This review by S. Sheridan and Cameron C. Lee discusses the integration of synoptic methods with GCM outputs to enhance predictive capabilities and model assessments (Sheridan & Lee, 2010).

Advances in Chemical-looping Technologies

J. Adánez et al. provide a comprehensive overview of Chemical-Looping Combustion (CLC) and Chemical-Looping Reforming (CLR) technologies, detailing the progress in oxygen-carrier development, continuous operation experiences, and modeling efforts. These technologies represent innovative approaches to CO2 capture and hydrogen production, showing significant promise for sustainable energy production (Adánez et al., 2012).

Conjugated Linoleic Acid in Inflammation and Metabolism

Research on conjugated linoleic acid (CLA) has identified its role in reducing inflammation and influencing lipid metabolism, with potential implications for diseases like atherosclerosis and liver disorders. Studies by J. Bassaganya-Riera et al. and M. Pariza et al. explore the mechanisms through which CLA exerts its effects, including modulating gene expression through peroxisome proliferator-activated receptors and affecting eicosanoid synthesis (Bassaganya-Riera, Hontecillas, & Beitz, 2002); (Pariza, Park, & Cook, 2001).

properties

IUPAC Name

2-[4-(4-chlorophenoxy)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-10(15(17)18)19-12-6-8-14(9-7-12)20-13-4-2-11(16)3-5-13/h2-10H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFAVVHPEZCASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90949015
Record name Clofop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clofop

CAS RN

26129-32-8
Record name Clofop
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26129-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clofop [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026129328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenofibric acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326777
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clofop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOFOP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIH4IO8Q8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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